![molecular formula C11H9ClN2S B215154 3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215154.png)
3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is also known as 4-methyl-2-(pyridin-2-ylsulfanyl)-3-pyridinyl chloride. In
Wirkmechanismus
The mechanism of action of 3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as kinases and phosphatases. It may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine has been shown to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory and antitumor activities. It has also been shown to inhibit the growth of certain cancer cells in vitro. Additionally, this compound has been found to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine in lab experiments is its potential for the synthesis of novel compounds with potential biological activities. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine. One of the areas of focus is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various scientific fields. Furthermore, research is needed to explore the potential use of this compound in drug discovery and development.
Synthesemethoden
The synthesis of 3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine involves the reaction of 4-methyl-2-(pyridin-2-ylsulfanyl)pyridine with thionyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and under reflux conditions. The product is obtained as a white solid after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine has been studied for its potential applications in various scientific fields. One of the significant areas of research is its use as a building block for the synthesis of other compounds. It has been used as a starting material for the synthesis of novel heterocyclic compounds with potential biological activities.
Eigenschaften
Produktname |
3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine |
---|---|
Molekularformel |
C11H9ClN2S |
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
2-(3-chloropyridin-2-yl)sulfanyl-4-methylpyridine |
InChI |
InChI=1S/C11H9ClN2S/c1-8-4-6-13-10(7-8)15-11-9(12)3-2-5-14-11/h2-7H,1H3 |
InChI-Schlüssel |
OXOQNNWMWUFUMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)SC2=C(C=CC=N2)Cl |
Kanonische SMILES |
CC1=CC(=NC=C1)SC2=C(C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.